2-(2-Bromoethyl)-1-methylpyrrolidine
Overview
Description
The compound “2-(2-Bromoethyl)-1-methylpyrrolidine” likely belongs to the class of organic compounds known as alkyl halides . These are organic compounds containing a halogen atom bonded to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromoethyl)-1-methylpyrrolidine” are not available, similar compounds such as 2-bromoalkanes are typically prepared by the addition of hydrogen bromide to the 1-alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific structure. For instance, similar compounds like 2-bromoethyl acrylate have a molecular weight of approximately 179.012 Da .Scientific Research Applications
Corrosion Inhibition in Oil and Gas Wells
A novel series of cationic surfactants, including derivatives of 1-methylpyrrolidine, were evaluated for their potential as corrosion inhibitors in carbon steel pipelines commonly used in oil and gas wells. These compounds demonstrated effective corrosion inhibition properties, with the efficiency increasing with concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Synthesis of Antipsychotic Drugs
A study outlined a new synthesis route for cis-3-amino-2-methylpyrrolidines, using a method involving ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines, which are closely related to 1-methylpyrrolidine derivatives. This process was part of developing a formal synthesis for the antipsychotic drug emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Antimicrobial Activity
Novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, were synthesized and examined for their antimicrobial properties. Some of these compounds showed promising in vitro antifungal activities, with potential as fungicides (Cvetković, Božić, Banjac, et al., 2019).
Organic Synthesis Applications
N-methylpyrrolidin-2-one hydrotribromide (MPHT), a compound closely related to 2-(2-Bromoethyl)-1-methylpyrrolidine, has been extensively used in organic synthesis. It serves as a reagent in various bromination reactions, oxidation, and epoxide ring-opening reactions, with an emphasis on its environmentally friendly character (Jain & Sain, 2010).
Chemiluminescence Derivatization in HPLC
Compounds like 2-(2-Aminoethyl)-1-methylpyrrolidine have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant in achieving selective and sensitive analysis of compounds like free fatty acids and ibuprofen (Morita & Konishi, 2002).
Catalysis Control in Organic Reactions
Nanoswitches involving compounds like N-methylpyrrolidine have been used for ON/OFF control of catalysis in organic reactions. These switches can regulate the catalytic activity in processes like hydroamination, highlighting their utility in precise control of chemical reactions (Mittal, Pramanik, Paul, et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoethyl)-1-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUQVCWUAMJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732755 | |
Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1-methylpyrrolidine | |
CAS RN |
87642-30-6 | |
Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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